molecular formula C15H19NO4 B11719197 Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate

Cat. No.: B11719197
M. Wt: 277.31 g/mol
InChI Key: KWVRBYWRPYMDBD-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate is an organic compound with the molecular formula C15H19NO4 It is a derivative of acrylic acid and features a methoxy group, an acetamido group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2,6-dimethylphenylamine and methyl acrylate.

    Acylation Reaction: The 4-methoxy-2,6-dimethylphenylamine undergoes acylation with acetic anhydride to form the corresponding acetamido derivative.

    Esterification: The acetamido derivative is then reacted with methyl acrylate under basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbon-carbon double bond can be reduced to form a saturated compound.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted acetamido derivatives.

Scientific Research Applications

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxy and dimethylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 2-acetamido-3-(4-methylphenyl)prop-2-enoate
  • Methyl 2-acetamido-3-(4-hydroxyphenyl)prop-2-enoate

Comparison:

  • Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate: Lacks the dimethyl groups, which may affect its hydrophobic interactions and biological activity.
  • Methyl 2-acetamido-3-(4-methylphenyl)prop-2-enoate: Lacks the methoxy group, which may influence its reactivity and solubility.
  • Methyl 2-acetamido-3-(4-hydroxyphenyl)prop-2-enoate: Contains a hydroxyl group instead of a methoxy group, which can alter its hydrogen bonding capabilities and chemical reactivity.

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate is unique due to the presence of both methoxy and dimethyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVRBYWRPYMDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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